Cas no 1352537-65-5 (1,3-diethyl-1H-pyrazole-5-carbaldehyde)

1,3-Diethyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based aldehyde compound with significant utility in organic synthesis and pharmaceutical research. Its structure features a reactive formyl group at the 5-position of the pyrazole ring, enabling its use as a versatile intermediate in the preparation of heterocyclic compounds, ligands, and bioactive molecules. The presence of ethyl substituents at the 1- and 3-positions enhances its stability and influences its electronic properties, making it suitable for applications in coordination chemistry and catalysis. This compound is particularly valuable in the development of agrochemicals, dyes, and medicinal agents due to its ability to undergo condensation, nucleophilic addition, and other key transformations. High purity and consistent quality ensure reliable performance in synthetic workflows.
1,3-diethyl-1H-pyrazole-5-carbaldehyde structure
1352537-65-5 structure
商品名:1,3-diethyl-1H-pyrazole-5-carbaldehyde
CAS番号:1352537-65-5
MF:C8H12N2O
メガワット:152.193681716919
CID:5291138

1,3-diethyl-1H-pyrazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2,5-Diethyl-2H-pyrazole-3-carbaldehyde
    • 1H-Pyrazole-5-carboxaldehyde, 1,3-diethyl-
    • 1,3-diethyl-1H-pyrazole-5-carbaldehyde
    • インチ: 1S/C8H12N2O/c1-3-7-5-8(6-11)10(4-2)9-7/h5-6H,3-4H2,1-2H3
    • InChIKey: ALUIETVYEIOZRD-UHFFFAOYSA-N
    • ほほえんだ: N1(CC)C(C=O)=CC(CC)=N1

計算された属性

  • せいみつぶんしりょう: 152.095
  • どういたいしつりょう: 152.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.9A^2

1,3-diethyl-1H-pyrazole-5-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2169-5G
1,3-diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 95%
5g
¥ 14,968.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2169-100MG
1,3-diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 95%
100MG
¥ 1,247.00 2023-04-03
Enamine
EN300-4339322-10.0g
1,3-diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 95.0%
10.0g
$3007.0 2025-03-15
Enamine
EN300-4339322-1.0g
1,3-diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 95.0%
1.0g
$699.0 2025-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2169-5g
1,3-diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 95%
5g
¥14969.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2169-1.0g
1,3-diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 95%
1.0g
¥4989.0000 2024-07-28
Enamine
EN300-4339322-2.5g
1,3-diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 95.0%
2.5g
$1370.0 2025-03-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD612463-1g
1,3-Diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 98%
1g
¥980.0 2023-04-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2169-10G
1,3-diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 95%
10g
¥ 24,948.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2169-100mg
1,3-diethyl-1H-pyrazole-5-carbaldehyde
1352537-65-5 95%
100mg
¥1247.0 2024-04-24

1,3-diethyl-1H-pyrazole-5-carbaldehyde 関連文献

1,3-diethyl-1H-pyrazole-5-carbaldehydeに関する追加情報

1,3-Diethyl-1H-pyrazole-5-carbaldehyde Professional Introduction

The compound with CAS No. 1352537-65-5, commonly referred to as 1,3-diethyl-1H-pyrazole-5-carbaldehyde, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug design and materials science. The pyrazole ring serves as a central structural motif, with two ethyl groups attached at the 1 and 3 positions, and an aldehyde group at the 5 position. This unique combination of functional groups imparts the molecule with distinctive chemical properties and reactivity.

Recent studies have highlighted the potential of 1,3-diethyl-1H-pyrazole-5-carbaldehyde as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of novel antibiotics, antifungal agents, and anticancer drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with cancer cell proliferation. The aldehyde group plays a crucial role in these interactions, enabling the formation of hydrogen bonds with target proteins.

The synthesis of 1,3-diethyl-1H-pyrazole-5-carbaldehyde involves a multi-step process that typically begins with the preparation of pyrazole derivatives. One common approach is the condensation reaction between an aldehyde and an amine derivative in the presence of an acid catalyst. This method not only ensures high yields but also allows for fine-tuning of the substituents on the pyrazole ring to achieve desired properties. The diethyl substitution at positions 1 and 3 enhances the molecule's stability and solubility, making it more amenable for biological applications.

In terms of chemical reactivity, 1,3-diethyl-1H-pyrazole-5-carbaldehyde exhibits interesting behavior under various reaction conditions. For example, its aldehyde group can undergo nucleophilic addition reactions with amines or thiols, leading to the formation of imines or thiosemicarbazones. These derivatives have been shown to possess enhanced bioavailability and pharmacokinetic profiles compared to the parent compound. Additionally, the molecule's ability to act as a chelating agent has been explored in coordination chemistry studies, where it forms stable complexes with metal ions such as copper(II) and zinc(II).

From an environmental perspective, understanding the degradation pathways of 1,3-diethyl-1H-pyrazole-5-carbaldehyde is crucial for assessing its potential impact on ecosystems. Recent research has focused on photodegradation mechanisms under UV light exposure, revealing that the compound undergoes fragmentation reactions to form smaller organic molecules. These findings are particularly relevant for industries involved in chemical manufacturing and waste management.

Looking ahead, the continued exploration of 1,3-diethyl-1H-pyrazole-5-carbaldehyde is expected to yield further insights into its utility across diverse scientific domains. Its role as a building block for advanced materials and its potential as a therapeutic agent underscore its significance in contemporary chemical research.

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